Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 338794-02-8
VCID: VC5470696
InChI: InChI=1S/C8H11NO5S2/c1-9(2)16(11,12)14-6-4-5-15-7(6)8(10)13-3/h4-5H,1-3H3
SMILES: CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)OC
Molecular Formula: C8H11NO5S2
Molecular Weight: 265.3

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate

CAS No.: 338794-02-8

Cat. No.: VC5470696

Molecular Formula: C8H11NO5S2

Molecular Weight: 265.3

* For research use only. Not for human or veterinary use.

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate - 338794-02-8

Specification

CAS No. 338794-02-8
Molecular Formula C8H11NO5S2
Molecular Weight 265.3
IUPAC Name methyl 3-(dimethylsulfamoyloxy)thiophene-2-carboxylate
Standard InChI InChI=1S/C8H11NO5S2/c1-9(2)16(11,12)14-6-4-5-15-7(6)8(10)13-3/h4-5H,1-3H3
Standard InChI Key MZJUBSBMPYPYCP-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate belongs to the class of thiophene carboxylates functionalized with sulfonate ester groups. Its IUPAC name, methyl 3-(dimethylsulfamoyloxy)thiophene-2-carboxylate, reflects the esterification of the thiophene ring at the 2-position and the sulfamoyloxy substitution at the 3-position. The molecular structure (Fig. 1) combines a planar thiophene ring with a conformationally flexible dimethylsulfamoyl side chain, creating distinct electronic environments that influence reactivity.

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number338794-02-8
Molecular FormulaC₈H₁₁NO₅S₂
Molecular Weight265.3 g/mol
SMILES NotationCN(C)S(=O)(=O)OC₁=C(SC=C₁)C(
InChI KeyMZJUBSBMPYPYCP-UHFFFAOYSA-N

Synthetic Applications and Reactivity

Role as a Synthetic Intermediate

As a bifunctional molecule, this compound participates in sequential transformations:

  • Nucleophilic Displacement: The sulfamoyloxy group acts as a leaving group, enabling substitution reactions at C3. This mirrors methodologies observed in related sulfonate esters, where mesylation enhances electrophilicity .

  • Ester Hydrolysis/Transesterification: The methyl ester at C2 undergoes hydrolysis to carboxylic acids or reacts with alcohols under acidic conditions.

Table 2: Comparative Reactivity of Functional Groups

Functional GroupReaction TypeTypical Conditions
Sulfamoyloxy (-OSO₂NMe₂)SN2 DisplacementNucleophiles (e.g., amines), Polar solvents, 50–80°C
Methyl Ester (-COOMe)HydrolysisAqueous NaOH/HCl, reflux

A synthetic pathway analogous to involves introducing sulfamoyl groups via sulfamoyl chloride, though specific protocols for this compound remain undisclosed in available literature. The synthesis likely proceeds through:

  • Thiophene Core Formation: Cyclization of mercaptoacetate derivatives.

  • Sulfamoylation: Treatment with dimethylsulfamoyl chloride in the presence of base (e.g., pyridine or triethylamine) .

Pharmaceutical Relevance

Drug Discovery Applications

While direct pharmacological data are absent, structural analogs demonstrate:

  • Kinase Inhibition: Thiophene carboxylates modulate ATP-binding sites in protein kinases.

  • Antimicrobial Activity: Sulfonate esters exhibit biofilm disruption in Gram-positive pathogens.

Exposure RoutePrecautionary Measure
InhalationFume hood (≥0.5 m/s face velocity)
DermalNitrile gloves (≥8 mil thickness)
Storage-20°C under argon atmosphere

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